molecular formula C15H18F2N2O3 B2898363 N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide CAS No. 1311622-13-5

N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide

Cat. No.: B2898363
CAS No.: 1311622-13-5
M. Wt: 312.317
InChI Key: IMHVUWRBSJJYPV-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a cyano group, a difluoromethoxy group, and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the cyano group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.

    Introduction of the difluoromethoxy group: This step often involves the use of difluoromethyl ether as a reagent under specific conditions such as the presence of a base and a suitable solvent.

    Formation of the methoxybenzamide moiety: This can be accomplished through an amide coupling reaction using a methoxy-substituted benzoic acid derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-3-methylbutyl)-3-methoxybenzamide: Lacks the difluoromethoxy group, which may affect its chemical and biological properties.

    N-(1-cyano-3-methylbutyl)-4-methoxybenzamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide is unique due to the presence of both the difluoromethoxy and methoxy groups, which can influence its chemical reactivity, biological activity, and potential applications. The combination of these functional groups provides a distinct set of properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O3/c1-9(2)6-11(8-18)19-14(20)10-4-5-12(21-3)13(7-10)22-15(16)17/h4-5,7,9,11,15H,6H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHVUWRBSJJYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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